Pr6O11 Exhibits Quantifiably Higher Dielectric Constant than CeO₂ and Tb₄O₇ for Gate Dielectric Applications
Pr6O11 possesses a dielectric constant (κ) in the range of 26–30, which is approximately 3–4 times higher than that of CeO₂ (κ ≈ 26-30 vs. κ ≈ 7-10) [1][2]. This property is critical for its use as a high-κ gate dielectric material, where it enables a lower equivalent oxide thickness (EOT) compared to conventional materials like SiO₂ (κ = 3.9) and HfO₂ (κ ≈ 25) [1][3]. In contrast, Tb₄O₇ exhibits a lower dielectric constant of approximately 10.2 at 800 °C, underscoring the superior dielectric performance of Pr6O11 .
| Evidence Dimension | Dielectric Constant (κ) |
|---|---|
| Target Compound Data | κ ≈ 26–30 (at room temperature) [1][2] |
| Comparator Or Baseline | CeO₂ (κ ≈ 7–10) [1]; Tb₄O₇ (κ = 10.157 at 800 °C) ; SiO₂ (κ = 3.9) [3] |
| Quantified Difference | Pr6O11 κ is 2.6–4.3× higher than CeO₂; 2.6–3.0× higher than Tb₄O₇; 6.7–7.7× higher than SiO₂ |
| Conditions | Room temperature measurements; for Tb₄O₇, measured at 800 °C by resonance cavity perturbation method |
Why This Matters
This higher dielectric constant directly translates to improved capacitance density and reduced leakage current in microelectronic devices, making Pr6O11 a technically superior and non-substitutable choice for gate dielectrics in advanced semiconductor nodes.
- [1] Studies on synthesis, structural, surface morphological and electrical properties of Pr6O11–MgO nanocomposite. (2016). Journal of Materials Science: Materials in Electronics, 27, 6457–6463. View Source
- [2] Praseodymium Oxide Nanoparticles. Nanografi Nano Technology. Technical Datasheet. View Source
- [3] National Chiao Tung University. (2012). Dielectric structure, transistor and manufacturing method thereof. U.S. Patent Application No. 12/928,547. View Source
